(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-5-15(21)20-13-6-11-12(7-14(13)22-4-2)19-9-10(8-18)16(11)17/h3,5-7,9H,4H2,1-2H3,(H,20,21)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOVSYKGZLARJ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.28 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN4O2 |
| Molecular Weight | 395.28 g/mol |
| CAS Number | 848133-17-5 |
| Purity | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Activity
Research indicates that compounds containing the quinoline structure often exhibit significant anticancer properties. A study highlighted that derivatives of quinoline, including those similar to this compound, demonstrated cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- In vitro tests showed that the compound exhibited cytotoxic effects on human promyelocytic leukemia (HL-60) cells.
- The mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cell death.
Mechanistic Insights
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in cell proliferation and survival pathways.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Apoptotic Pathways : Induction of apoptotic markers such as caspase activation has been observed.
Case Studies
-
Study on HL-60 Cells :
- A recent study evaluated the effects of this compound on HL-60 cells, demonstrating a dose-dependent increase in apoptosis markers.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM.
-
Comparative Analysis with Other Quinoline Derivatives :
- A comparative study was conducted with other quinoline derivatives, showing that this compound exhibited superior cytotoxicity compared to several analogs.
Comparison with Similar Compounds
The compound belongs to a class of second-generation EGFR inhibitors designed to overcome resistance mutations like T790M. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Physicochemical Properties
Key Observations:
- Core Structure: The target compound and Pelitinib use a quinoline core, whereas Afatinib and Dacomitinib are quinazoline-based. Quinoline derivatives may exhibit distinct binding kinetics due to bulkier substituents .
- Substituents: The 7-ethoxy group in the target compound contrasts with 7-methoxy (Dacomitinib) or tetrahydrofuran-3-yloxy (Afatinib), affecting solubility and metabolic stability . The 3-cyano group is conserved in the target compound and Pelitinib, enhancing covalent bond formation with EGFR’s cysteine-797 residue .
- Side Chain: The dimethylamino group in the target compound and Pelitinib differs from Dacomitinib’s piperidin-1-yl, influencing selectivity and off-target effects .
Pharmacological and Biochemical Profiles
Key Observations:
- Potency: Pelitinib and Dacomitinib show lower IC₅₀ values, likely due to optimized quinazoline/quinoline interactions with the ATP-binding pocket .
- Selectivity : The target compound’s 7-ethoxy group may reduce off-target effects compared to Afatinib’s HER2 activity .
Clinical and Preclinical Data
- Target Compound: Preclinical studies highlight activity against L858R/T790M NSCLC xenografts, with improved tolerability over first-generation TKIs .
- Dacomitinib : FDA-approved for EGFR-mutant NSCLC, with prolonged progression-free survival but higher toxicity vs. osimertinib .
Preparation Methods
General Synthetic Strategy
The synthesis of (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide typically proceeds via an amide bond formation between a quinoline amine derivative and an appropriate but-2-enoyl chloride or related activated acid derivative. The key features of the preparation include:
- Use of (E)-4-(dimethylamino)but-2-enoyl chloride or similar acyl chloride intermediates.
- Reaction with 6-amino-4-chloro-3-cyano-7-ethoxyquinoline as the nucleophilic amine component.
- Control of reaction conditions to preserve the (E)-configuration of the double bond.
- Use of polar aprotic solvents such as 1-methyl-2-pyrrolidinone (NMP) to facilitate the coupling reaction.
Detailed Reaction Conditions
A representative preparation method, based on literature reports, is summarized as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting materials: (E)-4-(dimethylamino)but-2-enoyl chloride and 6-amino-4-chloro-3-cyano-7-ethoxyquinoline | The acyl chloride is prepared or obtained commercially; the quinoline amine is the nucleophile. |
| 2 | Solvent: 1-methyl-pyrrolidin-2-one (NMP) | Polar aprotic solvent to dissolve reactants and promote nucleophilic substitution. |
| 3 | Temperature: 0 to 20 °C | Low temperature to control reaction rate and stereochemistry. |
| 4 | Reaction time: 2.5 hours | Sufficient time for completion of amide bond formation. |
| 5 | Workup: Isolation of product by filtration or extraction, purification by recrystallization or chromatography | To obtain the pure this compound. |
This method yields the target compound with good efficiency; for example, a reported yield is approximately 7.97 g from the reaction scale described in the literature.
Mechanistic Considerations
- The reaction involves nucleophilic attack of the quinoline amine nitrogen on the electrophilic carbonyl carbon of the but-2-enoyl chloride.
- The (E)-configuration of the double bond in the but-2-enamide moiety is preserved during the reaction, likely due to mild reaction conditions and the stability of the acyl chloride intermediate.
- The presence of electron-withdrawing groups on the quinoline ring (chloro, cyano, and ethoxy substituents) can influence the nucleophilicity of the amine and the overall reactivity.
Alternative Synthetic Routes and Related Compounds
While direct synthesis of this compound is the main focus, related synthetic strategies for quinoline derivatives involve:
- Chlorination and nucleophilic substitution steps on quinoline or quinazoline cores to introduce chloro and amino groups.
- Use of nucleophilic aromatic substitution (SNAr) reactions to install amino substituents on halogenated quinoline derivatives.
- Subsequent amide bond formation with unsaturated acyl chlorides to yield the final amide compounds with defined stereochemistry.
These methods highlight the importance of stepwise functional group transformations to achieve the target compound with high purity and yield.
Summary Table of Key Preparation Parameters
Research Findings and Notes
- The synthesis method is well-documented in medicinal chemistry literature, confirming the reproducibility and scalability of the reaction.
- The presence of multiple suppliers and commercial availability of the compound indicates established synthetic protocols and interest in its applications.
- The reaction conditions emphasize mild temperatures and polar aprotic solvents to ensure stereochemical integrity and high yield.
- Analytical techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the product.
Q & A
Q. Answer :
- Standardization :
- Data Analysis :
- Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC50, ensuring ≥ 3 technical replicates.
- Address outliers using Grubbs’ test or robust statistical methods.
What strategies are effective in improving the solubility and stability of this compound in aqueous solutions for in vitro studies?
Q. Answer :
- Co-Solvents : Use DMSO (up to 1% v/v) with pre-warming to 37°C for dissolution, as solubility in water is <1 mg/mL .
- Salt Formation : Synthesize maleate or hydrochloride salts (see Neratinib maleate protocols ).
- Formulation : Incorporate cyclodextrins (e.g., β-cyclodextrin at 10 mM) to enhance solubility via host-guest interactions.
What advanced techniques are employed to characterize polymorphic forms of this compound, and how do these forms influence biological activity?
Q. Answer :
- Characterization :
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .
- Thermal Analysis : Use DSC to identify melting points and TGA to assess dehydration events.
- Biological Impact :
How should researchers design experiments to assess the compound’s irreversible binding to target kinases, and what controls are necessary?
Q. Answer :
- Experimental Design :
- Validation :
- Use mass spectrometry to detect covalent adducts (e.g., +557.04 Da shift for the parent compound) .
What are the best practices for validating the purity and identity of synthesized batches using spectroscopic and chromatographic methods?
Q. Answer :
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (0.1% TFA) gradient (retention time ~12 min) .
- NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans double bond protons) .
- MS : Verify molecular ion [M+H]⁺ at m/z 557.04 (±0.02 Da) using high-resolution ESI-MS .
How can molecular docking studies be optimized to predict the binding mode of this compound with HER2/EGFR kinases, considering its E-configuration?
Q. Answer :
- Software : Use AutoDock Vina or Schrödinger Glide with flexible docking to accommodate the (E)-configured enamide.
- Validation :
What are the critical considerations when scaling up the synthesis from milligram to gram scale while maintaining stereochemical integrity?
Q. Answer :
- Reaction Optimization :
- Use Pd-catalyzed coupling under inert atmosphere (N₂/Ar) to prevent oxidation of the enamide group.
- Monitor reaction progress via TLC (silica GF254, ethyl acetate/hexanes).
- Purification :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
